

# Application Note: Strategic Utilization of CAS 926204-84-4 in Drug Design

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## Compound of Interest

Compound Name: [6-(1-Azepanyl)-3-pyridinyl]methanamine

CAS No.: 926204-84-4

Cat. No.: B2541781

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## Part 1: Fragment Profile & Strategic Value

### Chemical Identity[1][2][3]

- CAS Number: 926204-84-4[1]
- IUPAC Name: [6-(Azepan-1-yl)pyridin-3-yl]methanamine[1]
- Synonyms: 1-[6-(Azepan-1-yl)pyridin-3-yl]methanamine; 5-(Aminomethyl)-2-(azepan-1-yl)pyridine.[1]
- Molecular Formula: C<sub>12</sub>H<sub>19</sub>N<sub>3</sub>[1]
- Molecular Weight: 205.30 g/mol [1]

## The "Design" Logic: Why Use This Fragment?

In modern drug discovery, CAS 926204-84-4 serves as a critical "Scaffold Hopping" tool.[1] It is primarily used to replace the ubiquitous N-methylpiperazine or morpholine moieties found in

early hits.[1]

Feature	Design Advantage
Ring Expansion (Azepane)	The 7-membered azepane ring is more flexible and lipophilic than the 6-membered piperazine. [1] It is excellent for filling hydrophobic sub-pockets where a piperazine is too rigid or polar. [1]
Pyridine Linker	The pyridine ring lowers basicity compared to an alkyl amine, improving oral bioavailability and reducing hERG liability often associated with highly basic centers.
Primary Amine Handle	The pendant methanamine (-CH <sub>2</sub> NH <sub>2</sub> ) serves as a versatile nucleophile for amide coupling, reductive amination, or sulfonylation, allowing rapid library generation.

## Target Classes

- Kinase Inhibitors: Used to target the solvent-exposed regions of the ATP binding pocket.[1] The azepane ring can disrupt water networks that stabilize competing inhibitors.
- Hedgehog Pathway Modulators: This fragment appears in Smoothed (Smo) antagonists, where the bulky azepane fits into the deep transmembrane helical bundle.[1]
- Virology (HIV): Used in acylguanidine analogs to probe viral release mechanisms (e.g., Vpu interactions).[1][2]

## Part 2: Experimental Protocols

### Protocol A: General Amide Coupling (Fragment Attachment)

Objective: To couple CAS 926204-84-4 to a carboxylic acid core (e.g., a kinase hinge-binding scaffold).[1]

## Reagents:

- Fragment: CAS 926204-84-4 (1.0 equiv)[1]
- Core Scaffold: R-COOH (1.0 equiv)[1]
- Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv)[1]
- Base: DIPEA (3.0 equiv)[1]
- Solvent: Anhydrous DMF or DCM[1]

## Procedure:

- Activation: Dissolve the carboxylic acid core (R-COOH) in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT).
- Coupling: Add HATU. Stir for 10 minutes to form the activated ester.
- Addition: Add CAS 926204-84-4 dissolved in a minimum amount of DMF.
- Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product  $[M+H]^+ = (\text{Core MW} + 205 - 18)$ . [1]
- Workup: Dilute with EtOAc, wash with saturated  $\text{NaHCO}_3$  (2x), water (1x), and brine (1x). Dry over  $\text{MgSO}_4$ . [1]
- Purification: Flash column chromatography (DCM/MeOH gradient 0–10%).

Expert Tip: If the azepane nitrogen is protonated or interacting with the coupling agent, use T3P (Propylphosphonic anhydride) as it tolerates steric bulk and basic amines better than HATU, often resulting in cleaner crude profiles. [1]

## Protocol B: Reductive Amination (Linker Extension)

Objective: To attach the fragment to an aldehyde-containing core, creating a secondary amine linkage which is more flexible than an amide. [1]

## Reagents:

- Fragment: CAS 926204-84-4 (1.1 equiv)[1]
- Core Scaffold: R-CHO (1.0 equiv)[1]
- Reducing Agent: Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]
- Acid Catalyst: Acetic Acid (catalytic, 1-2 drops)[1]
- Solvent: DCE (1,2-Dichloroethane) or DCM[1]

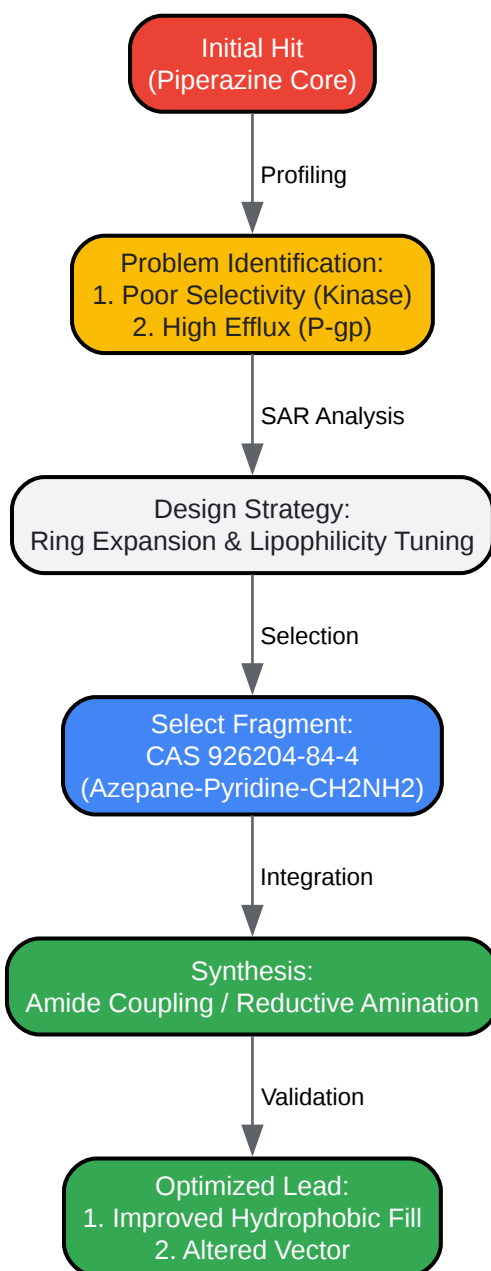
#### Procedure:

- Imine Formation: Dissolve the aldehyde core and CAS 926204-84-4 in DCE.[1] Add Acetic Acid.[1] Stir for 1 hour at RT. (LC-MS may show the imine intermediate).[1]
- Reduction: Add STAB in one portion.
- Reaction: Stir overnight at RT under nitrogen.
- Quench: Quench with saturated aqueous NaHCO<sub>3</sub>. Stir vigorously for 15 minutes.
- Extraction: Extract the organic layer (DCM), dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Reverse-phase HPLC is often required due to the polarity of the secondary amine product.[1]

## Part 3: Strategic Visualization

### Workflow: Scaffold Hopping Strategy

The following diagram illustrates the decision process for selecting CAS 926204-84-4 when a standard piperazine lead fails due to solubility or selectivity issues.



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Figure 1: Decision logic for transitioning from a standard piperazine lead to an azepane-based optimized lead using CAS 926204-84-4.

## Part 4: Quality Control & Characterization Data

When sourcing or synthesizing this fragment, verify the following analytical markers to ensure integrity before use in library synthesis.

Analytical Method	Expected Signal / Observation
$^1\text{H}$ NMR (DMSO- $d_6$ )	Pyridine: $\sim 8.0$ ppm (d, 1H), $\sim 7.5$ ppm (dd, 1H), $\sim 6.6$ ppm (d, 1H).[1] Azepane: Multiplets at $\sim 3.5$ ppm (4H, N-CH $_2$ ) and $\sim 1.5$ – $1.7$ ppm (8H, ring CH $_2$ ).[1] Methanamine: Singlet/Broad signal at $\sim 3.7$ ppm (2H, -CH $_2$ -NH $_2$ ).[1]
LC-MS (ESI+)	$[\text{M}+\text{H}]^+ = 206.2$ .[1] Expect a sharp peak in low pH buffers (Formic acid).[1] The azepane nitrogen is basic; retention time will be moderate on C18.
Appearance	Typically a pale yellow oil or low-melting solid.[1] It oxidizes slowly in air; store under Argon at $-20^\circ\text{C}$ .

## References

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- Brockman, M. A., et al. (2016).[2] Novel Acylguanidine-Based Inhibitor of HIV-1.[1][5][2] *Journal of Virology*, 90(20).[2] (Uses the amine analog SM113/CAS 926204-84-4 as a mechanistic probe).[1] [1]
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